
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an azetidine ring, which is further substituted with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid typically involves the reaction of azetidine-2-carboxylic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Azetidine-2-carboxylic acid+Trifluoroacetic anhydride→(2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its trifluoroacetyl group can act as a probe for investigating biochemical pathways and mechanisms.
Medicine: In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The azetidine ring provides structural stability and influences the compound’s reactivity.
Comparación Con Compuestos Similares
- (2S)-1-(Trifluoroacetyl)pyrrolidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)piperidine-2-carboxylic acid
- (2S)-1-(Trifluoroacetyl)azetidine-2-sulfonic acid
Uniqueness: (2S)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is unique due to its specific combination of a trifluoroacetyl group and an azetidine ring. This combination imparts distinct chemical and physical properties that differentiate it from other similar compounds. Its reactivity and stability make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
255882-90-7 |
|---|---|
Fórmula molecular |
C6H6F3NO3 |
Peso molecular |
197.11 g/mol |
Nombre IUPAC |
(2S)-1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)/t3-/m0/s1 |
Clave InChI |
WXLABTHHHSXWLD-VKHMYHEASA-N |
SMILES isomérico |
C1CN([C@@H]1C(=O)O)C(=O)C(F)(F)F |
SMILES canónico |
C1CN(C1C(=O)O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


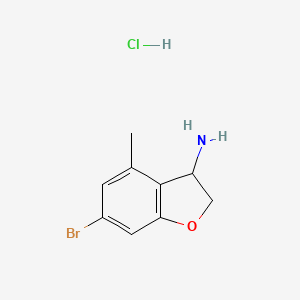


![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
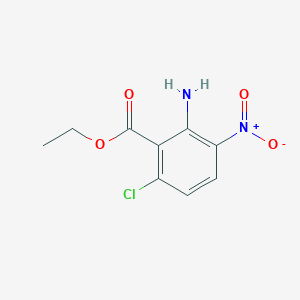
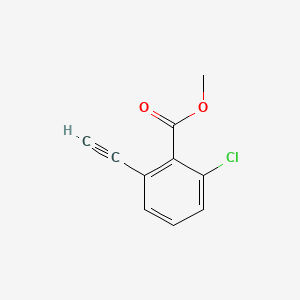
![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
amine](/img/structure/B13481674.png)
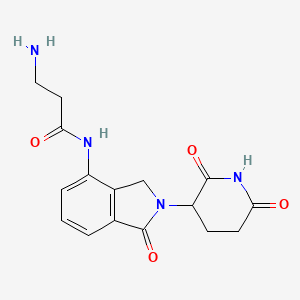
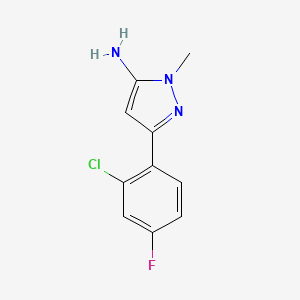
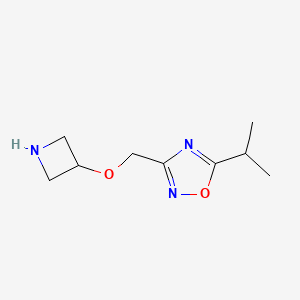


![8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)
